ES-Asa

Vitamin C Deficiency Scurvy Nutritional Biochemistry

ES-Asa (CAS 146623-27-0), formally known as L-threo-hex-2-enaro-1,4-lactone ethyl ester or saccharoascorbic acid ethyl ester, is a synthetic ethyl ester of the 6-carboxy derivative of ascorbic acid (vitamin C). This structural modification imparts enhanced stability and lipophilicity compared to its parent molecule, ascorbic acid.

Molecular Formula C8H10O7
Molecular Weight 218.161
CAS No. 146623-27-0
Cat. No. B582811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameES-Asa
CAS146623-27-0
Synonymshex-2-enaro-1,4-lactone ethyl ester
Molecular FormulaC8H10O7
Molecular Weight218.161
Structural Identifiers
SMILESCCOC(=O)C(C1C(=C(C(=O)O1)O)O)O
InChIInChI=1S/C8H10O7/c1-2-14-7(12)5(11)6-3(9)4(10)8(13)15-6/h5-6,9-11H,2H2,1H3/t5-,6+/m1/s1
InChIKeyOXFYSKSQJRMLKU-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ES-Asa (CAS 146623-27-0): Ascorbic Acid Derivative with Zero Vitamin C Activity for Controlled Experimental Design


ES-Asa (CAS 146623-27-0), formally known as L-threo-hex-2-enaro-1,4-lactone ethyl ester or saccharoascorbic acid ethyl ester, is a synthetic ethyl ester of the 6-carboxy derivative of ascorbic acid (vitamin C) [1]. This structural modification imparts enhanced stability and lipophilicity compared to its parent molecule, ascorbic acid . Critically, this alteration renders the compound devoid of any antiscorbutic (vitamin C) activity, a characteristic that is central to its utility as a negative control or a non-active structural analog in biological research [2].

The Critical Distinction: Why ES-Asa Cannot Be Interchanged with Other Ascorbic Acid Analogs in Research


While structurally related to ascorbic acid (AsA) and other synthetic derivatives like 6-bromo-6-deoxy-L-ascorbic acid or ascorbyl palmitate, ES-Asa exhibits a unique and critical functional divergence. In vivo studies in guinea pigs, the standard model for human vitamin C deficiency, have conclusively demonstrated that ES-Asa provides zero protection against scurvy, whereas other analogs retain partial or full vitamin C activity [1]. This fundamental lack of antiscorbutic activity means that substituting ES-Asa with a different ascorbic acid analog would introduce uncontrolled biological activity, confounding experimental results. Its sole value in procurement is as a precisely defined, non-functional comparator, not as a source of vitamin C activity [2].

Quantitative Evidence for the Selection of ES-Asa (CAS 146623-27-0) Over Other Ascorbic Acid Derivatives


Lack of Vitamin C Activity: ES-Asa vs. Ascorbic Acid in a Standardized Guinea Pig Model

In a 17-day study on scorbutic guinea pigs, ES-Asa administered at both 0.015 and 0.03 mmol/day demonstrated zero antiscorbutic activity, meaning it failed to prevent scurvy. In contrast, the same dose of ascorbic acid (AsA) fully prevented scurvy and maintained normal growth. [1]

Vitamin C Deficiency Scurvy Nutritional Biochemistry

Differentiating from a Functionally Active Analog: ES-Asa vs. 6-Bromo-6-Deoxy-L-Ascorbic Acid

While ES-Asa is completely inactive, another ascorbic acid analog, 6-bromo-6-deoxy-L-ascorbic acid, was shown in a separate but comparable guinea pig model to possess antiscorbutic activity that was 'almost equal to the effect of AsA.' This difference highlights that the C-6 modification in ES-Asa uniquely abolishes activity, unlike a halogen substitution. [1]

Ascorbic Acid Analogs Comparative Pharmacology Structure-Activity Relationship (SAR)

Differentiating from a Weakly Active Analog: ES-Asa vs. Ascorbyl Palmitate

Unlike ES-Asa, which has no activity, other ester derivatives like L-ascorbyl 6-palmitate are known to be hydrolyzed in vivo and possess 'weak antiscorbutic activity' in guinea pigs, serving as a source of tissue vitamin C. [1] This cross-study comparison reinforces the unique inactivity of ES-Asa. The data confirms that not all ester modifications inactivate the molecule; the specific 6-carboxy ethyl ester moiety in ES-Asa is uniquely responsible for its complete loss of function.

Ascorbic Acid Esters Nutritional Supplements Comparative Bioavailability

Validated Application Scenarios for ES-Asa (CAS 146623-27-0) Based on Differentiated Evidence


Use as a Definitive Negative Control in In Vivo Vitamin C Studies

In nutritional or physiological research using the guinea pig model of scurvy, ES-Asa serves as a chemically similar but biologically inactive control. Its use allows researchers to differentiate the specific biochemical effects of ascorbic acid from any non-specific interactions of the ascorbic acid-like core structure. Procurement of ES-Asa is justified when a study design requires a negative control group to receive a compound that is structurally analogous to the active agent (ascorbic acid) but functionally null, thereby strengthening the validity of conclusions about vitamin C's unique role [1].

A Critical Tool for Structure-Activity Relationship (SAR) Studies on Ascorbic Acid

For medicinal chemists and biochemists investigating the structural determinants of vitamin C activity, ES-Asa is an essential compound. By comparing the complete lack of activity of ES-Asa with the full activity of ascorbic acid [1] and the partial activity of other analogs like ascorbyl palmitate [2], researchers can pinpoint the C-6 carboxyl group's modification as a crucial determinant of biological function. This makes ES-Asa a necessary reference standard in SAR panels exploring ascorbic acid derivatives.

Non-Active Analog for Physicochemical Property Comparisons in Formulation Science

ES-Asa's enhanced stability and lipophilicity compared to ascorbic acid [1] make it a useful benchmark in formulation development, but only when the goal is to evaluate the impact of these physicochemical changes in isolation from any biological activity. Its use is appropriate in comparative studies of solubility, membrane permeability, or stability, where an inactive analog is required to avoid confounding results from vitamin C's potent antioxidant and enzymatic co-factor functions.

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